molecular formula C10H6Cl2N2O2 B3085188 5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152543-93-5

5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3085188
CAS No.: 1152543-93-5
M. Wt: 257.07 g/mol
InChI Key: GRRPHNILSGHFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound belongs to the pyrazole class of nitrogen-containing heterocycles, which are recognized as privileged scaffolds in drug discovery due to their diverse biological activities and presence in numerous therapeutic agents . Pyrazole and pyrazoline derivatives are extensively investigated for their wide spectrum of pharmacological properties. These compounds are known to exhibit cannabinoid CB1 receptor antagonist activity, which is a target of interest for managing conditions such as obesity and food intake disorders . Furthermore, this chemical class demonstrates significant anti-inflammatory and analgesic potential, with some derivatives showing efficacy comparable to standard drugs like indomethacin but with a potentially improved safety profile . Research also highlights promising applications as α-amylase inhibitors for managing type 2 diabetes, antimicrobial agents , and anticancer properties . The presence of the carboxylic acid functional group on the pyrazole core provides a versatile handle for further synthetic modification, allowing researchers to develop a diverse array of amides, esters, and hydrazides for structure-activity relationship (SAR) studies . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-7-2-1-5(3-8(7)12)9-6(10(15)16)4-13-14-9/h1-4H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRPHNILSGHFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=NN2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. The reaction is followed by hydrolysis to yield the carboxylic acid. The general reaction scheme is as follows:

  • Formation of Pyrazole Derivative:

    • Reactants: 3,4-dichlorophenylhydrazine, ethyl acetoacetate
    • Conditions: Acidic medium, reflux
    • Product: 5-(3,4-dichlorophenyl)-1H-pyrazole
  • Hydrolysis:

    • Reactants: 5-(3,4-dichlorophenyl)-1H-pyrazole, water
    • Conditions: Acidic or basic medium, reflux
    • Product: this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(3,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions.

Major Products:

    Oxidation: Formation of corresponding carboxylates or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C10H7Cl2N3O2C_{10}H_7Cl_2N_3O_2 and a molar mass of 272.09 g/mol. It is composed of a pyrazole ring with an amino group, a 3,4-dichlorophenyl moiety at the first position, and a carboxylic acid group at the fourth position. The presence of the amino group allows for nucleophilic substitutions, the carboxylic acid can undergo esterification, and the dichlorophenyl group may allow for electrophilic aromatic substitution reactions.

Pharmaceutical Development

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a lead compound in pharmaceutical development. It exhibits biological activities, including anti-inflammatory and antimicrobial properties. Studies show it can bind effectively to specific enzymes involved in inflammation and microbial resistance, and in vitro assays have demonstrated its ability to inhibit certain enzymes, suggesting potential therapeutic applications in treating infections or inflammatory conditions.

Use as an intermediate

Cinchonidine salt of (4 S,5 S)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-4,5-dihydro-1 H-pyrazole-3-carboxylic acid can be used as an intermediate in the preparation of cannabinoid CB1 neutral antagonists . Also, 3,4-diphenyl-4,5-dihydro-pyrazole-1-carboxylic acid hydrazide can be used as CB1 modulators . Pyrazoline derivatives are claimed to be useful for the treatment of obesity and schizophrenia .

Other applications

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid finds applications in medicinal chemistry and agricultural science due to its structural properties and biological activities.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3,4-Dichlorophenylacetic acid: Similar structure but lacks the pyrazole ring.

    5-(3,4-Dichlorophenyl)-1H-pyrazole: Similar structure but lacks the carboxylic acid group.

    3,5-Dichlorobenzamide derivatives: Similar phenyl ring substitution pattern but different functional groups.

Uniqueness:

  • The presence of both the pyrazole ring and the carboxylic acid group in 5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid provides unique chemical reactivity and potential biological activity.
  • The dichlorophenyl group enhances the compound’s stability and potential interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

5-(3,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, characterized by a carboxylic acid functional group and a dichlorophenyl substituent. Its molecular formula is C10_{10}H7_{7}Cl2_{2}N2_{2}O2_{2}, with a molecular weight of approximately 245.07 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This makes it a candidate for development into novel antibiotics. The specific mechanisms of action are still under investigation but may involve the modulation of signaling pathways related to cell growth and immune response .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro tests have shown that it can inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases. For instance, derivatives of pyrazole compounds have demonstrated analgesic and anti-inflammatory activities in various studies .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. It has been found to exhibit cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. The presence of the dichlorophenyl group is believed to enhance its biological activity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been developed, showcasing the versatility of this compound in medicinal chemistry .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrazole ring or substituents significantly impact biological activity. For instance, altering the position or type of substituents can enhance or diminish the compound's effectiveness against specific biological targets .

Comparative Biological Activity

A comparative analysis of similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaKey Features
1-(3,5-dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acidC12_{12}H11_{11}Cl2_{2}N2_{2}O2_{2}Contains propyl group; different chlorine substitution pattern
1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acidC12_{12}H12_{12}Cl2_{2}N2_{2}O2_{2}Methyl substitutions; different biological activity profile
3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acidC10_{10}H8_{8}ClN2_{2}O2_{2}Lacks dichloro substituents; different reactivity

This table illustrates how variations in structure can lead to different biological profiles, emphasizing the importance of continued research in this area.

Q & A

Q. What are the established synthetic routes for 5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones. For example, a Vilsmeier–Haack reaction can be employed to introduce formyl groups at the pyrazole C4 position, followed by oxidation to the carboxylic acid . Key parameters include solvent polarity (DMF or ethanol), temperature (80–120°C), and stoichiometric ratios of reactants. Optimization studies suggest that microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns, with characteristic signals for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and carboxylic acid (δ ~12 ppm, broad).
  • FT-IR : A strong absorption band at ~1700 cm1^{-1} confirms the carboxylic acid group.
  • X-ray crystallography : Single-crystal analysis reveals planarity of the pyrazole ring and dihedral angles between the dichlorophenyl and carboxylic acid groups (e.g., 15–25°) .

Q. How can purity and stability be assessed under laboratory storage conditions?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, achieving >98% purity with a C18 column and methanol/water (70:30) mobile phase. Stability studies indicate degradation <5% over 6 months at −20°C in airtight, light-protected containers .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV), indicating moderate electrophilicity. Molecular electrostatic potential (MEP) maps highlight nucleophilic attack sites at the pyrazole N1 and carboxylic acid oxygen . Time-dependent DFT (TD-DFT) aligns UV-Vis absorption spectra with experimental data (λmax ≈ 290 nm) .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

Structure-activity relationship (SAR) studies reveal that the 3,4-dichlorophenyl group enhances binding to cannabinoid receptors (Ki ≈ 150 nM) compared to non-halogenated analogs. Replacing the carboxylic acid with ester groups reduces potency by 10-fold, highlighting its role in hydrogen bonding with receptor residues .

Q. What experimental strategies resolve discrepancies in reported biological activity data?

Contradictions in IC50 values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, ionic strength) or impurity profiles. Rigorous orthogonal validation is recommended:

  • Reproduce results using standardized protocols (e.g., NIH Assay Guidance Manual).
  • Cross-validate with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. How can crystallographic data improve drug design for this scaffold?

X-ray co-crystallization with target proteins (e.g., COX-2) identifies key interactions: the dichlorophenyl group occupies a hydrophobic pocket, while the carboxylic acid forms salt bridges with Arg120. This data supports rational design of derivatives with improved affinity .

Methodological Recommendations

  • Synthesis : Use microwave-assisted synthesis for time efficiency and higher yields .
  • Characterization : Combine XRD with solid-state NMR to resolve polymorphic variations .
  • Bioactivity Testing : Employ surface plasmon resonance (SPR) for real-time binding kinetics .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
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5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

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